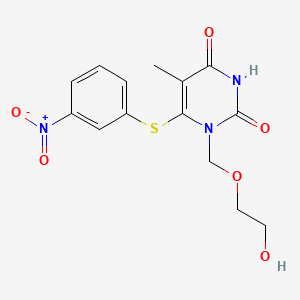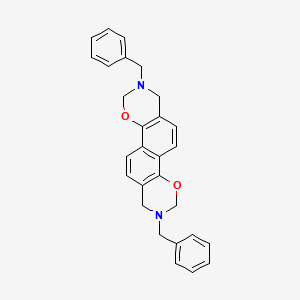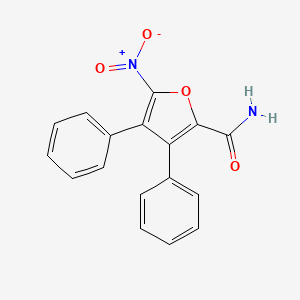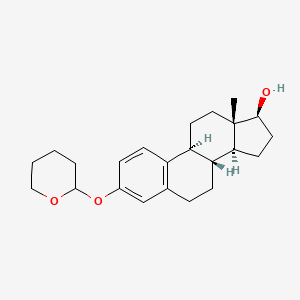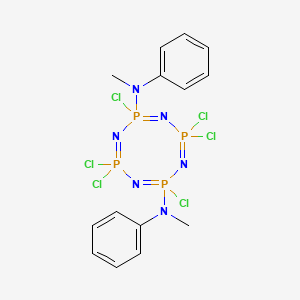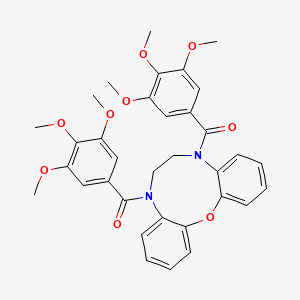
2-Pyrrolidinone, 5-ethoxy-1-(3-pyridinylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 5-ethoxy-1-(3-pyridinylsulfonyl)- is a heterocyclic organic compound that features a pyrrolidinone ring substituted with an ethoxy group and a pyridinylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of aniline, an aldehyde, and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation . This method is efficient and environmentally friendly, offering high yields and short reaction times.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and safety. The use of green chemistry principles, such as the replacement of hazardous reagents with safer alternatives, is often emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 5-ethoxy-1-(3-pyridinylsulfonyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the pyrrolidinone ring.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or pyridinylsulfonyl groups, often using reagents like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-Pyrrolidinone, 5-ethoxy-1-(3-pyridinylsulfonyl)- has a wide range of scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 5-ethoxy-1-(3-pyridinylsulfonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The ethoxy and pyridinylsulfonyl groups enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidone: A simpler analog with a similar pyrrolidinone ring but lacking the ethoxy and pyridinylsulfonyl groups.
5-Methyl-2-pyrrolidinone: A derivative with a methyl group instead of an ethoxy group.
1-Vinyl-2-pyrrolidinone: Contains a vinyl group, offering different reactivity and applications.
Uniqueness
2-Pyrrolidinone, 5-ethoxy-1-(3-pyridinylsulfonyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the ethoxy and pyridinylsulfonyl groups enhances its versatility and potential for various applications compared to its simpler analogs .
Properties
CAS No. |
111711-52-5 |
|---|---|
Molecular Formula |
C11H14N2O4S |
Molecular Weight |
270.31 g/mol |
IUPAC Name |
5-ethoxy-1-pyridin-3-ylsulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C11H14N2O4S/c1-2-17-11-6-5-10(14)13(11)18(15,16)9-4-3-7-12-8-9/h3-4,7-8,11H,2,5-6H2,1H3 |
InChI Key |
CWFLAPRNRAXEDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCC(=O)N1S(=O)(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



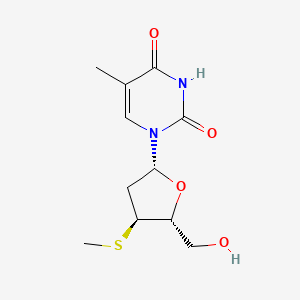
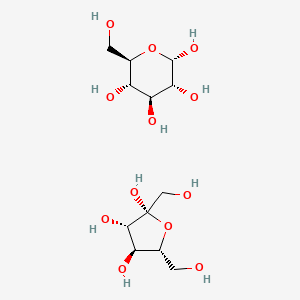
![3-Benzyl-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B15194546.png)
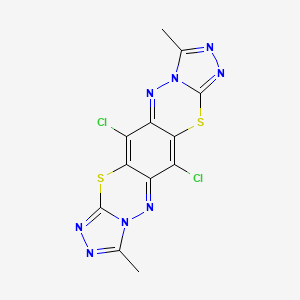
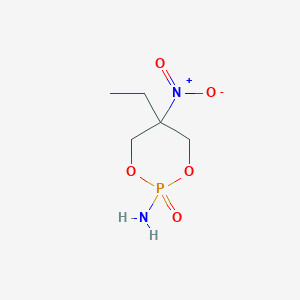
![2-(2-fluoroethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194569.png)
